

FL442: A Technical Overview of its Androgen Receptor Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FL442

Cat. No.: B15541235

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

FL442, chemically known as 4-(3a,4,5,6,7,7a-hexahydro-benzo[d]isoxazol-3-yl)-2-(trifluoromethyl)benzonitrile, is a novel, nonsteroidal androgen receptor (AR) modulator. It has demonstrated significant potential as a therapeutic agent for androgen-receptor-dependent prostate cancer. This technical guide provides an in-depth analysis of the selectivity of **FL442** for the androgen receptor, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Selectivity Profile

Preclinical studies have established that **FL442** is a potent and selective antagonist of the androgen receptor.^[1] Its development from a cycloalkane[d]isoxazole pharmacophore was guided by molecular modeling to optimize interactions within the hydrophobic region of the AR ligand-binding domain.^[2] This targeted design has resulted in a compound with high affinity for the AR, while exhibiting minimal interaction with other closely related steroid hormone receptors.^[1]

Quantitative Analysis of Androgen Receptor Interaction

While extensive quantitative data on the binding affinity of **FL442** to a wide panel of steroid receptors is not publicly available, its potent interaction with the androgen receptor has been

characterized. The following table summarizes the available data on its antiandrogenic activity and compares it with established AR antagonists.

Compound	Assay Type	Cell Line	Endpoint	Result	Reference
FL442	Competitive AR Ligand-Binding Assay	Not Specified	Inhibition of Radioligand Binding	Over 4-fold higher potency than Bicalutamide	[2]
FL442	Reporter Gene Assay	Not Specified	Decrease in AR Transcriptional Activity	~90% reduction in total AR activity	[2]
FL442	Cell Proliferation Assay	LNCaP (prostate cancer)	Inhibition Efficiency	Equal to Bicalutamide and Enzalutamide	[1]
FL442	Cell Proliferation Assay	VCaP (prostate cancer)	Stimulation of AR	No stimulation observed	[1]
Bicalutamide	Cell Proliferation Assay	VCaP (prostate cancer)	Stimulation of AR	Stimulates AR at elevated levels	[1]

Selectivity Against Other Steroid Receptors

Studies have confirmed that **FL442** is selective for the androgen receptor over other closely related steroid hormone receptors, though specific K_i or IC_{50} values for these off-target receptors have not been detailed in the primary literature.[\[1\]](#) The known selectivity profile is summarized qualitatively in the table below.

Receptor Family	Selectivity of FL442	Reference
Progesterone Receptor	Selective for AR	[1]
Estrogen Receptor	Selective for AR	[1]
Glucocorticoid Receptor	Selective for AR	[1]

Efficacy Against Resistant Androgen Receptor Mutants

A critical aspect of **FL442**'s profile is its maintained activity against AR mutants that confer resistance to other antiandrogens. This suggests a distinct binding mode or a greater ability to stabilize the inactive conformation of the receptor, even in the presence of mutations.

AR Mutant	Effect on Bicalutamide/Hydroxyflutamide	Effect on Enzalutamide	Effect on FL442	Reference
F876L	-	Resistance	Maintains antiandrogenic activity	[1]
W741L	Activated by Bicalutamide	-	Maintains antiandrogenic activity	[2]
T877A	Activated by Hydroxyflutamide	-	Maintains antiandrogenic activity	[2]

In Vivo Efficacy

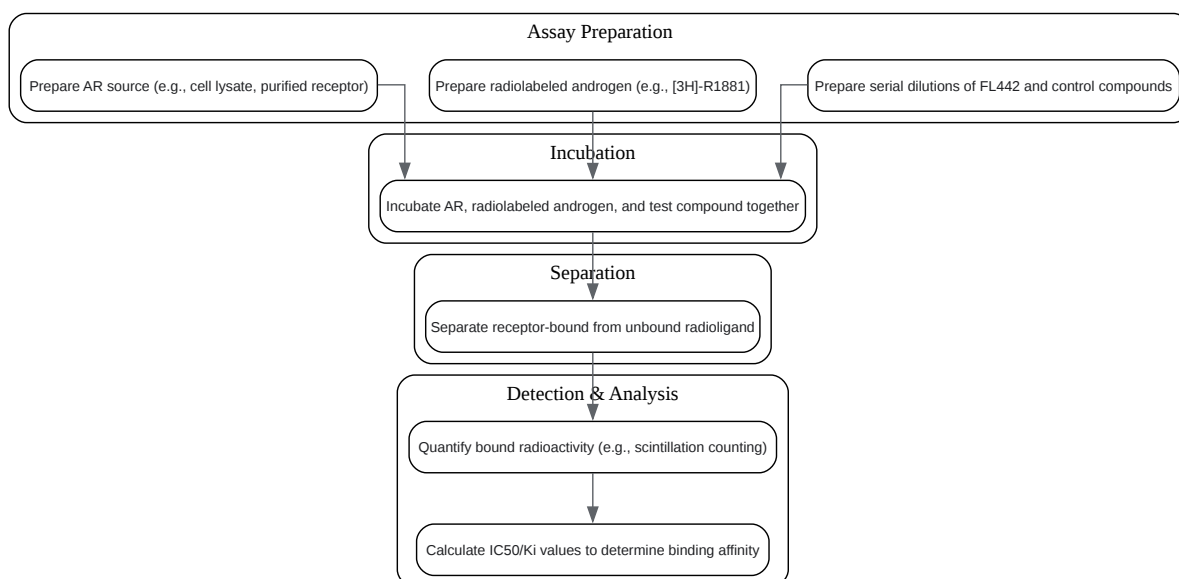
In preclinical animal models, **FL442** has demonstrated significant anti-tumor activity. Despite exhibiting low plasma concentrations following intraperitoneal administration, radiolabeled distribution analyses have shown that **FL442** strongly accumulates in the prostate.[\[1\]](#) This targeted accumulation likely contributes to its potent inhibition of LNCaP xenograft tumor growth in mice.[\[1\]](#)

Experimental Protocols

The following sections describe the general methodologies employed in the key experiments used to characterize the androgen receptor selectivity of **FL442**.

Competitive Ligand-Binding Assay

This assay is designed to determine the relative binding affinity of a test compound for the androgen receptor.

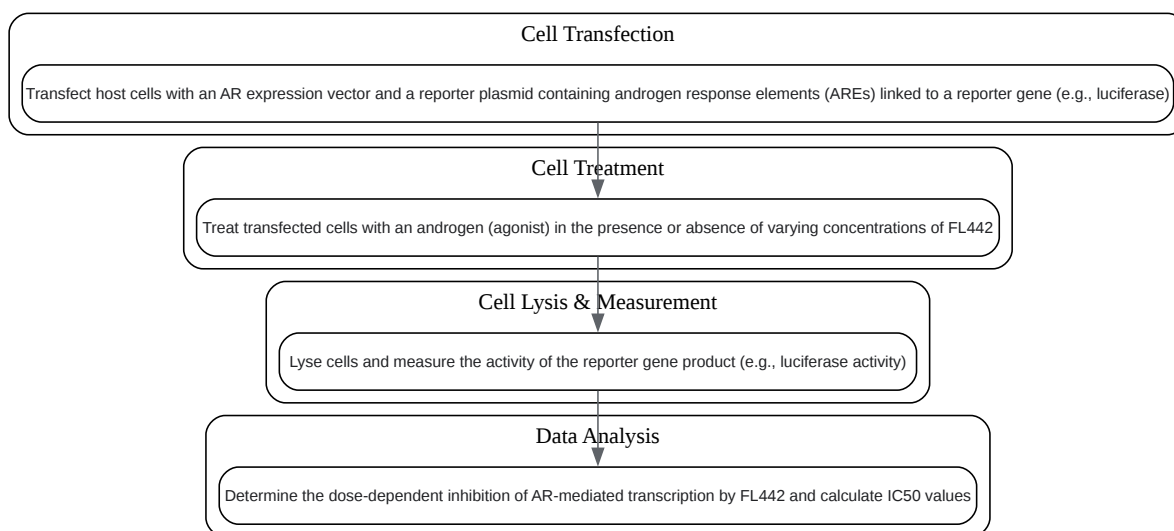


[Click to download full resolution via product page](#)

Workflow for a Competitive Ligand-Binding Assay.

Reporter Gene Assay (Transactivation Assay)

This cell-based functional assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.



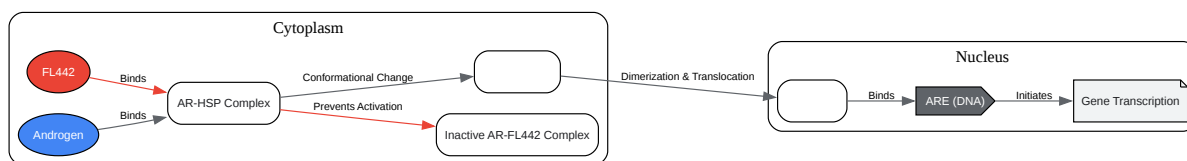
[Click to download full resolution via product page](#)

Workflow for a Reporter Gene (Transactivation) Assay.

Androgen Receptor Signaling Pathway and FL442 Inhibition

The androgen receptor is a ligand-activated transcription factor. In the absence of an androgen, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon androgen binding, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that

regulate cell growth and proliferation. **FL442**, as an antagonist, binds to the AR and prevents these conformational changes and subsequent downstream signaling.



[Click to download full resolution via product page](#)

*Androgen Receptor Signaling and Inhibition by **FL442**.*

Conclusion

FL442 is a highly selective, nonsteroidal androgen receptor antagonist with potent activity in preclinical models of prostate cancer. Its selectivity for the androgen receptor over other steroid hormone receptors, coupled with its ability to inhibit the function of clinically relevant AR mutants, underscores its potential as a valuable therapeutic candidate. Further elucidation of its binding interactions and the precise quantitative selectivity profile will continue to inform its clinical development and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preclinical pharmacology of FL442, a novel nonsteroidal androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of nonsteroidal cycloalkane[d]isoxazole-containing androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [FL442: A Technical Overview of its Androgen Receptor Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15541235#fl442-selectivity-for-androgen-receptor\]](https://www.benchchem.com/product/b15541235#fl442-selectivity-for-androgen-receptor)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com